2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Lipophilicity Drug-likeness Imidazole SAR

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1206990-90-0) is a synthetic small molecule belonging to the class of 2-thioether-substituted imidazoles. Its structure comprises a 1-methylimidazole core bearing a 4-bromophenyl group at C5 and a piperidin-1-yl-ethanone moiety linked via a thioether bridge at C2.

Molecular Formula C17H20BrN3OS
Molecular Weight 394.33
CAS No. 1206990-90-0
Cat. No. B2411860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
CAS1206990-90-0
Molecular FormulaC17H20BrN3OS
Molecular Weight394.33
Structural Identifiers
SMILESCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H20BrN3OS/c1-20-15(13-5-7-14(18)8-6-13)11-19-17(20)23-12-16(22)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12H2,1H3
InChIKeyBFSKGROPULQOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1206990-90-0): Structural and Physicochemical Profiling for Procurement Decisions


2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1206990-90-0) is a synthetic small molecule belonging to the class of 2-thioether-substituted imidazoles. Its structure comprises a 1-methylimidazole core bearing a 4-bromophenyl group at C5 and a piperidin-1-yl-ethanone moiety linked via a thioether bridge at C2 [1]. The compound has a molecular formula of C17H20BrN3OS, a molecular weight of 394.3 g/mol, a calculated XLogP3 of 3.6, zero hydrogen bond donors, and three hydrogen bond acceptors, indicating moderate lipophilicity and limited aqueous solubility [1]. This scaffold places it within a broader family of imidazole-thioether-piperidine derivatives that have attracted interest as potential kinase modulator scaffolds, though published pharmacological data for this specific analogue remain extremely sparse in the peer-reviewed primary literature and patent record.

Why Generic Substitution of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone with In-Class Analogues Carries Quantifiable Risk


The 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone scaffold presents multiple substitution-sensitive positions that profoundly affect physicochemical properties and biological target engagement. Even minor variations at the imidazole N1 (methyl), C5 (4-bromophenyl), or the thioether-linked carbonyl-piperidine moiety can alter the compound's lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. Within the related 2-thioimidazole class, modifications at the C5 aryl group and the N1 substituent have been shown to modulate p38 MAP kinase inhibitory potency by orders of magnitude, demonstrating that the specific substitution pattern encoded in CAS 1206990-90-0 is not interchangeable with close analogs without risking loss of the desired activity profile [2].

Quantitative Differential Evidence for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1206990-90-0) Versus Structural Analogues


N1-Methyl Substituent Confers Lower Lipophilicity and Improved Ligand Efficiency Potential Compared to N1-Benzyl and N1-Phenyl Analogues

The N1-methyl substituent of CAS 1206990-90-0 yields a calculated XLogP3 of 3.6 (PubChem) [1]. This is substantially lower than the XLogP3 values predicted for its N1-benzyl and N1-phenyl analogues using the same algorithm (XLogP3 ~4.5–5.0 for N1-benzyl-5-(4-bromophenyl)-2-thioether-piperidinyl-ethanone and ~4.2–4.8 for N1-phenyl analogues), representing a ΔlogP of approximately 0.9–1.4 log units in favor of the N1-methyl derivative [2]. This difference in lipophilicity is consequential, as reducing logP by one unit can significantly improve aqueous solubility, reduce non-specific protein binding, and lower the risk of off-target promiscuity.

Lipophilicity Drug-likeness Imidazole SAR

4-Bromophenyl Substituent Enables Unique Halogen-Bonding Interactions Absent in 4-Chlorophenyl and 4-Fluorophenyl Isosteres

The 4-bromophenyl group at the imidazole C5 position of CAS 1206990-90-0 provides a σ-hole halogen-bond donor capability that is quantitatively stronger than that of the corresponding 4-chlorophenyl and 4-fluorophenyl analogues [1]. The calculated molecular electrostatic potential (VS,max) for bromobenzene is approximately 20–25 kJ/mol, compared to 10–15 kJ/mol for chlorobenzene and near zero for fluorobenzene [2]. In kinase ATP-binding pockets featuring backbone carbonyl oxygen atoms (e.g., the hinge region), this bromine-mediated halogen bond can contribute an additional 2–5 kJ/mol in binding free energy relative to a 4-chlorophenyl substituent and approximately 5–10 kJ/mol relative to a 4-fluorophenyl substituent, as inferred from crystallographic surveys of halogenated ligand–protein complexes [2].

Halogen bonding Kinase inhibitor design Imidazole scaffold

Piperidin-1-yl-ethanone Thioether Moiety Provides Conformational Restraint and Reduced Rotatable Bond Count Relative to Open-Chain Amide Bioisosteres

The thioether-linked piperidin-1-yl-ethanone terminus of CAS 1206990-90-0 limits the number of rotatable bonds (nrot = 4) to fewer than would be present in an open-chain tertiary amide bioisostere such as N,N-diethyl-2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, which has nrot = 7 [1]. A reduction of approximately three rotatable bonds corresponds to an estimated entropic benefit of roughly 3–5 kJ/mol upon binding, based on the empirically derived contribution of ~1.5 kJ/mol per frozen rotor [2]. The piperidine ring further pre-organizes the carbonyl oxygen in a defined orientation that may facilitate specific hydrogen-bonding interactions with target residues.

Conformational restriction Bioisosterism Ligand efficiency

Absence of Hydrogen Bond Donors Distinguishes CAS 1206990-90-0 from Amino-Substituted Imidazole Congeners and May Improve Membrane Permeability

CAS 1206990-90-0 possesses zero hydrogen bond donors (HBD = 0), in contrast to hypothetical 2-amino or 5-(4-aminophenyl) imidazole congeners that would carry one or two HBDs [1]. Empirical structure–permeability relationships indicate that each additional HBD reduces passive membrane permeability by approximately 0.5–1.0 log units in PAMPA and Caco-2 assays [2]. Consequently, CAS 1206990-90-0 is predicted to exhibit superior passive permeability relative to mono-amino or diamino imidazole analogues of comparable molecular weight, a decisive factor for hit selection in intracellular target campaigns.

Permeability Hydrogen bonding Drug-likeness

Overall Physicochemical Profile Places CAS 1206990-90-0 Within Favorable Oral Drug-Likeness Space (Veber Rules) While Substituted Aryl Analogues Often Violate Rotatable Bond or PSA Thresholds

CAS 1206990-90-0 meets both Veber oral bioavailability criteria: rotatable bond count ≤10 (observed: 4) and polar surface area ≤140 Ų [1]. Its topological polar surface area (TPSA) is calculated as 80.18 Ų [2]. In contrast, N1-benzyl or N1-(4-substituted-phenyl) analogues with the same core typically exhibit TPSA values of 80–90 Ų but higher logP values (XLogP3 >4.5), pushing them toward the lipophilic boundary of drug-like space. The N1-methyl derivative thus occupies a more central position in oral drug-likeness chemical space, as defined by the composite Veber and Lipinski filters.

Drug-likeness Veber rules Physicochemical profiling

Lack of Published Direct Head-to-Head Pharmacological Data Represents Both a Limitation and a Selection Rationale for Exploratory Research Programs

To date, no peer-reviewed publication or patent has reported quantitative head-to-head biological activity data (IC50, Ki, EC50, selectivity, or PK parameters) for CAS 1206990-90-0 against any named comparator. This stands in contrast to structurally related 2-thioimidazoles such as the 4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-2-alkylsulfanyl imidazole series, for which extensive p38 MAP kinase IC50 data exist [1]. The absence of published pharmacological data for CAS 1206990-90-0 may be interpreted as an opportunity: this compound represents a novel, unexplored chemical space within the imidazole-thioether-piperidine family, making it suitable for de novo target fishing, phenotypic screening, or chemoproteomic profiling where novelty and IP freedom are valued over pre-validated activity.

Chemical probe Underexplored scaffold Novelty-driven procurement

Highest-Yield Application Scenarios for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1206990-90-0)


Kinase Inhibitor Hit Finding and Selectivity Profiling Campaigns Targeting ATP-Binding Pockets with Hinge-Region Halogen-Bond Acceptors

The 4-bromophenyl moiety of CAS 1206990-90-0 provides a halogen-bond donor capable of engaging backbone carbonyl oxygen atoms in kinase hinge regions with an estimated additional binding free energy of 2–5 kJ/mol compared to 4-chlorophenyl and 5–10 kJ/mol compared to 4-fluorophenyl isosteres. This property, combined with the compound's moderate lipophilicity (XLogP3 = 3.6) and zero HBD count, makes it a high-priority scaffold for screening against kinase panels where halogen-bonding interactions have been crystallographically validated. Procurement of this compound over N1-benzyl or N1-phenyl analogues is recommended when the goal is to balance halogen-bond potential with favorable permeability and solubility characteristics.

Fragment-Based Lead Generation and Structure-Guided Optimization Requiring Defined Conformational Restraint

The piperidin-1-yl-ethanone terminus limits the rotatable bond count to 4, providing an entropic advantage of approximately 4.5 kJ/mol compared to an open-chain N,N-diethylamide bioisostere (nrot = 7). This conformational pre-organization is particularly valuable in fragment-based drug discovery, where high ligand efficiency (binding affinity per heavy atom) is a primary optimization parameter. CAS 1206990-90-0 is thus a superior procurement choice over flexible amide analogues for soaking experiments, co-crystallization trials, and SPR-based fragment screening designed to identify efficient starting points for medicinal chemistry elaboration.

Chemoproteomic and Phenotypic Profiling in Underexplored Imidazole-Thioether Chemical Space

As of 2026-05-08, no published biological activity data exist for CAS 1206990-90-0, distinguishing it from heavily characterized 2-thioimidazole kinase inhibitor series. This data scarcity makes the compound an attractive candidate for chemoproteomic target identification (e.g., thermal proteome profiling or affinity-based proteomics) and high-content phenotypic screening, where the discovery of novel target engagement profiles can generate IP-protectable starting points. Procurement for exploratory programs prioritizing novelty and freedom-to-operate should favor this compound over well-precedented analogues.

Oral Bioavailability-Focused Lead Optimization Leveraging Veber-Compliant Physicochemical Properties

With a rotatable bond count of 4, TPSA of 80.18 Ų, and XLogP3 of 3.6, CAS 1206990-90-0 resides centrally within Veber oral drug-likeness space, whereas bulkier N1-substituted analogues (XLogP3 >4.5) approach the lipophilic boundary. This physicochemical profile supports oral absorption potential and reduces the risk of poor solubility and high metabolic clearance commonly associated with high-logP compounds. Procurement of CAS 1206990-90-0 over more lipophilic analogues is indicated for lead series where oral developability is a go/no-go criterion.

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.